3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid
Description
Significance of Trifluoromethyl and Pyridyl Moieties in Contemporary Organic Synthesis
The trifluoromethyl (-CF3) group and the pyridyl ring are two of the most influential functional groups in modern organic and medicinal chemistry. Their incorporation into molecular scaffolds can dramatically alter the physicochemical and biological properties of a compound.
The trifluoromethyl group is a small, yet powerful, substituent known for its strong electron-withdrawing nature and high lipophilicity. ossila.com In drug design, introducing a -CF3 group is a common strategy to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Its presence can improve membrane permeability, increase binding affinity to biological targets through electrostatic interactions, and modulate the acidity or basicity of nearby functional groups. ossila.comnih.gov This combination of properties makes the trifluoromethyl group a valuable tool for optimizing lead compounds into viable drug candidates. sigmaaldrich.com
The pyridyl moiety , a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in pharmaceuticals, agrochemicals, and natural products like vitamins and coenzymes. acs.orgacs.org The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. hymasynthesis.com Furthermore, the pyridine ring is often used as a bioisostere for a phenyl ring, offering the advantage of improved aqueous solubility and the ability to fine-tune a molecule's electronic properties. hymasynthesis.combldpharm.com Its basicity also allows for the formation of water-soluble salts, a desirable property for drug formulation. mdpi.com
The strategic combination of a trifluoromethyl group and a pyridyl ring within the same molecule, as in 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid, results in a scaffold that possesses enhanced metabolic stability, potent electronic effects, and versatile binding capabilities.
Overview of Benzoic Acid Derivatives as Privileged Scaffolds in Molecular Design
Benzoic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in a wide range of biologically active compounds. medchemica.com The benzoic acid moiety is found in numerous natural products and serves as a fundamental building block for a vast array of synthetic molecules with significant therapeutic applications. tiho-hannover.deshachemlin.com
The utility of the benzoic acid scaffold lies in its structural simplicity and chemical versatility. The carboxylic acid group is a key functional handle; it is a hydrogen bond donor and acceptor and can exist in an anionic carboxylate form under physiological conditions, enabling ionic interactions with biological receptors. This group can be readily converted into other functional groups, such as esters, amides, or acyl chlorides, providing a gateway for constructing larger, more complex molecules. ossila.com The aromatic ring can be substituted at various positions, allowing for precise control over the molecule's three-dimensional shape, lipophilicity, and electronic distribution. pharmaffiliates.com This adaptability makes benzoic acid derivatives a mainstay in the synthesis of drugs across different therapeutic areas.
Table 1: Properties of Key Functional Moieties
| Moiety | Key Properties | Role in Molecular Design |
|---|---|---|
| Trifluoromethyl Group (-CF3) | Strong electron-withdrawing effect, high lipophilicity, metabolic stability. ossila.commdpi.com | Enhances membrane permeability, blocks metabolic oxidation, improves binding affinity. ossila.comnih.gov |
| Pyridyl Ring | Hydrogen bond acceptor, basic nitrogen center, bioisostere of phenyl ring. hymasynthesis.combldpharm.com | Improves aqueous solubility, facilitates target binding, allows salt formation. mdpi.com |
| Benzoic Acid | Carboxylic acid functional group, aromatic scaffold, versatile substitution patterns. ossila.compharmaffiliates.com | Acts as a key interaction point with biological targets, serves as a versatile synthetic handle. |
Contextualization of this compound within Current Academic Research
While major studies focusing exclusively on this compound are not prevalent in the current literature, its chemical architecture places it firmly within a well-established and active area of research. This compound is a classic example of a biaryl carboxylic acid, a structural motif frequently employed in the development of enzyme inhibitors and other therapeutic agents. Academic and industrial research often involves the synthesis of libraries of such compounds, where each component—the benzoic acid, the pyridine ring, and the trifluoromethyl group—is systematically varied to probe structure-activity relationships (SAR).
Research on closely related analogs highlights the potential applications of this compound. For instance, molecules containing the 3,5-disubstituted benzoic acid pattern with trifluoromethyl groups are investigated as potent growth inhibitors of drug-resistant bacteria. mdpi.com Similarly, other pyridinyl benzoic acid derivatives are synthesized and evaluated for various biological activities. The synthesis of such compounds typically involves modern cross-coupling reactions, with the Suzuki coupling being a prominent method for forming the crucial carbon-carbon bond between the benzoic acid ring and the pyridine ring. shachemlin.com
Table 2: Examples of Structurally Related Compounds in Research
| Compound Name | Structural Difference from Target Compound | Research Context |
|---|---|---|
| 3-(Pyridin-4-yl)-5-(trifluoromethoxy)benzoic acid | Contains a trifluoromethoxy (-OCF3) group instead of trifluoromethyl (-CF3). nih.gov | Listed as a chemical building block available for synthesis. nih.gov |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Contains a fluorine atom instead of a pyridyl group. ossila.com | Used in the synthesis of active pharmaceutical ingredients (APIs), such as influenza A virus inhibitors. ossila.com |
| 3-Fluoro-5-(pyridin-3-yl)benzoic acid | Pyridine is linked at the 3-position; contains fluorine instead of -CF3. | Available as a chemical intermediate for further synthesis. |
Based on the established roles of its constituent parts and the research context of its analogs, this compound is best understood as a versatile synthetic intermediate. Researchers would likely utilize this compound as a key building block in the synthesis of larger, more complex molecules designed for biological screening, particularly in the search for new kinase inhibitors, antibacterial agents, or other therapeutics where the specific combination of a hydrogen-bond-accepting heterocycle and a metabolically robust, lipophilic group is desired.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-9(5-10(7-11)12(18)19)8-1-3-17-4-2-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTILURJJSGVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyridin 4 Yl 5 Trifluoromethyl Benzoic Acid and Its Precursors
Established Synthetic Pathways
The conventional synthesis of 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoic acid typically relies on a multistep approach, combining classical organic reactions with modern cross-coupling techniques.
Multistep Synthesis from Readily Available Precursors
A common strategy begins with a commercially available and appropriately substituted benzene (B151609) derivative, which is then elaborated to introduce the necessary functional groups. A key precursor in many synthetic routes is 3-bromo-5-(trifluoromethyl)benzoic acid . The synthesis of this intermediate can be achieved through various methods, often starting from more basic materials like 3-bromobenzoic acid.
The synthesis of 3-bromobenzoic acid itself can be accomplished by the oxidation of 3-bromotoluene using a strong oxidizing agent such as potassium permanganate. This reaction involves heating the reactants in an aqueous solution, followed by acidification to precipitate the carboxylic acid.
| Starting Material | Reagents | Product |
| 3-Bromotoluene | 1. Potassium permanganate, Potassium hydroxide, Water, Heat2. Acid | 3-Bromobenzoic acid |
Once 3-bromobenzoic acid is obtained, the next critical step is the introduction of the trifluoromethyl group.
Metal-Catalyzed Coupling Reactions for Aryl-Pyridyl Bond Formation
The cornerstone of many synthetic strategies for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the trifluoromethylated phenyl ring with the pyridine (B92270) moiety.
In a typical procedure, 3-bromo-5-(trifluoromethyl)benzoic acid is coupled with a suitable pyridine-containing organoboron reagent, most commonly 4-pyridylboronic acid or its esters. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. A base, such as sodium carbonate or potassium carbonate, is essential for the catalytic cycle to proceed. The reaction is typically carried out in a solvent mixture, for example, toluene and water or 1,4-dioxane and water, and often requires heating.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 4-Pyridylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water | This compound |
Strategies for Trifluoromethyl Group Incorporation
The trifluoromethyl (CF₃) group is a key pharmacophore in many modern drugs due to its unique electronic properties and metabolic stability. Its introduction into an aromatic ring can be challenging and is a critical aspect of the synthesis of the target molecule.
One common approach involves the direct trifluoromethylation of a pre-functionalized aromatic ring. While direct C-H trifluoromethylation is an active area of research, more established methods often rely on the conversion of other functional groups. For instance, a carboxylic acid can be converted to a trifluoromethyl group, though this is a harsh process. A more common industrial approach is the halogen-exchange reaction on a trichloromethyl group with fluoride sources.
In the context of synthesizing the precursor 3-bromo-5-(trifluoromethyl)benzoic acid, the trifluoromethyl group is often introduced at an earlier stage of the synthesis, for example, by starting with a commercially available trifluoromethylated building block.
Novel and Optimized Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of complex organic molecules. This has led to the exploration of green chemistry principles and the development of highly active catalytic systems.
Green Chemistry Principles in Synthetic Route Design
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied in several ways:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in Suzuki-Miyaura coupling reactions. researchgate.net Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. researchgate.net This technique can be particularly beneficial for the coupling of sterically hindered or electronically deactivated substrates. researchgate.net
Solvent Selection and Reduction: Traditional organic solvents often pose environmental and health risks. Research into greener solvent alternatives, such as water or ethanol, for cross-coupling reactions is an active area. googleapis.com Furthermore, developing solvent-free or solid-state reaction conditions can significantly reduce waste.
Efficient Catalytic Systems for Functionalization
The development of more active and robust catalysts is crucial for improving the efficiency and scope of the Suzuki-Miyaura coupling reaction. Modern catalyst design focuses on several key aspects:
Ligand Design: The choice of phosphine ligand in palladium-catalyzed coupling reactions is critical. Bulky and electron-rich phosphine ligands can enhance the catalytic activity, allowing for the coupling of challenging substrates such as aryl chlorides, which are often less reactive but more readily available than aryl bromides.
Palladium Precatalysts: The use of well-defined palladium precatalysts can offer improved stability, activity, and reproducibility compared to generating the active catalyst in situ.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated and scalable synthesis. researchgate.netgoogle.com The synthesis of biaryl compounds using flow reactors has been demonstrated, offering a promising avenue for the large-scale and sustainable production of this compound and related compounds. researchgate.netgoogle.comnih.gov
Preparation of Key Synthetic Intermediates for Analogues of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. This requires the preparation of a variety of substituted benzoic acids and functionalized pyridineboronic acids.
The preparation of substituted (trifluoromethyl)benzoic acids can be achieved through various methods, including the oxidation of corresponding toluene derivatives or through functional group interconversions on the aromatic ring. For instance, different substitution patterns on the benzoic acid ring can be introduced before or after the incorporation of the trifluoromethyl group.
The synthesis of functionalized pyridineboronic acids is a critical aspect of generating analogues. These can be prepared from the corresponding halopyridines through a lithium-halogen exchange followed by quenching with a borate ester, such as triisopropyl borate. This method allows for the introduction of various substituents onto the pyridine ring, which can then be coupled with a suitable benzoic acid precursor.
Below is a table summarizing the preparation of some key synthetic intermediates that can be utilized to generate a library of analogues of this compound.
| Intermediate | Structure | Synthetic Method | Precursor |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | ![]() | Bromination of 3-(trifluoromethyl)benzoic acid | 3-(Trifluoromethyl)benzoic acid |
| 4-Pyridinylboronic acid | ![]() | Lithiation of 4-bromopyridine followed by reaction with a borate ester | 4-Bromopyridine |
| 2-Methoxy-5-pyridylboronic acid | ![]() | Lithiation of 5-bromo-2-methoxypyridine followed by reaction with a borate ester | 5-Bromo-2-methoxypyridine |
| 3-Amino-5-(trifluoromethyl)benzoic acid | ![]() | Reduction of 3-nitro-5-(trifluoromethyl)benzoic acid | 3-Nitro-5-(trifluoromethyl)benzoic acid |
| 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzoic acid | ![]() | Suzuki-Miyaura coupling of 3-bromo-5-(trifluoromethyl)benzoic acid and 3-pyridinylboronic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid and 3-pyridinylboronic acid |
| 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid | ![]() | Suzuki-Miyaura coupling of 3-bromo-5-(trifluoromethyl)benzoic acid and 5-pyrimidineboronic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid and 5-pyrimidineboronic acid |
Advanced Spectroscopic and Structural Characterization of 3 Pyridin 4 Yl 5 Trifluoromethyl Benzoic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoic acid is anticipated to exhibit distinct signals corresponding to the protons of the benzoic acid and pyridine (B92270) rings. Based on the analysis of analogous compounds, specific chemical shifts and coupling patterns can be predicted.
The protons on the benzoic acid ring are expected to appear as singlets or narrow multiplets in the aromatic region. For instance, in 3,5-bis(trifluoromethyl)benzoic acid, the two equivalent protons at the 2- and 6-positions of the aromatic ring and the single proton at the 4-position are readily identifiable. bipm.org The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be influenced by the solvent and concentration. rsc.org
The pyridinyl group will introduce a characteristic set of signals. The protons ortho to the nitrogen atom (at the 2'- and 6'-positions) are expected to be the most deshielded and appear at the lowest field among the pyridine protons, likely as a doublet. The protons meta to the nitrogen (at the 3'- and 5'-positions) will appear at a slightly higher field, also as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogues
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Solvent |
| This compound | Carboxylic Acid (-COOH) | > 10 (broad singlet) | - |
| Benzoic H-2, H-6 | 8.0 - 8.5 (multiplet) | - | |
| Benzoic H-4 | 7.8 - 8.2 (multiplet) | - | |
| Pyridinyl H-2', H-6' | 8.5 - 8.8 (doublet) | - | |
| Pyridinyl H-3', H-5' | 7.5 - 7.8 (doublet) | - | |
| 3-(Trifluoromethyl)benzoic acid rsc.org | Carboxylic Acid (-COOH) | 13.36 (singlet) | DMSO-d₆ |
| Aromatic Protons | 7.46 - 8.36 (multiplet) | DMSO-d₆ | |
| 3,5-Bis(trifluoromethyl)benzoic acid bipm.org | Aromatic H-2, H-6 | ~8.4 (singlet) | CD₃OD |
| Aromatic H-4 | ~8.1 (singlet) | CD₃OD |
Note: Predicted values are based on established substituent effects and data from analogous compounds.
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the carboxylic acid carbon, the trifluoromethyl-substituted carbon, and the various aromatic carbons of both rings.
The carboxylic acid carbonyl carbon is typically observed in the range of 165-175 ppm. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, and the electronic effects of the pyridinyl substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for an Analogue
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Solvent |
| This compound | Carboxylic Acid (-COOH) | 165 - 170 | - |
| C-CF₃ | 120 - 125 (quartet) | - | |
| Aromatic and Pyridinyl Carbons | 120 - 155 | - | |
| 3-(Trifluoromethyl)benzoic acid rsc.org | Carboxylic Acid (-COOH) | 166.5 | DMSO-d₆ |
| Aromatic Carbons | 128.4 - 133.8 | DMSO-d₆ |
Note: Predicted values are based on established substituent effects and data from analogous compounds.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group. For comparison, the ¹⁹F NMR signal for 3-(trifluoromethyl)benzoic acid appears at approximately -61.56 ppm in DMSO-d₆. rsc.org The chemical shift for the title compound is expected to be in a similar region.
To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to assign adjacent protons on the aromatic and pyridinyl rings. An HSQC spectrum would establish the correlation between each proton and its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the validation of its molecular formula. For this compound (C₁₃H₈F₃NO₂), the calculated exact mass would be compared to the experimentally measured mass. A close agreement between these values, typically within a few parts per million (ppm), would provide strong evidence for the correct elemental composition of the synthesized compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹. docbrown.info The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. Vibrations associated with the aromatic and pyridinyl rings, including C-H and C=C stretching, will also be present.
Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic rings are usually strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bond may also give rise to a characteristic Raman signal.
Table 3: Predicted/Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| C=O Stretch (Carboxylic Acid) | ~1700 | IR, Raman |
| C-F Stretches (CF₃) | 1100 - 1300 (strong) | IR |
| Aromatic C=C Stretches | 1400 - 1600 | IR, Raman |
| Pyridine Ring Vibrations | 1400 - 1600 | IR, Raman |
Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular structure and intermolecular interactions.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
The electronic absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the pyridinyl and the trifluoromethyl-substituted benzoic acid chromophores. Aromatic compounds typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions.
For benzoic acid and its derivatives, two main absorption bands are generally observed. The more intense band, typically found at shorter wavelengths (around 230-250 nm), is analogous to the primary band of benzene (B151609). A second, less intense band, corresponding to the secondary benzene band, is often observed at longer wavelengths (around 270-290 nm). The presence of the trifluoromethyl group, an electron-withdrawing substituent, on the benzoic acid ring is likely to cause a slight bathochromic (red) shift of these absorption maxima.
The pyridinyl group also possesses characteristic π → π* transitions. The introduction of this heterocyclic ring is expected to introduce further complexity to the UV-Vis spectrum. The interaction between the two aromatic rings (benzoic acid and pyridine) could lead to the appearance of new charge-transfer bands or modifications in the positions and intensities of the primary absorption bands.
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is also anticipated. In polar solvents, the position of the absorption maxima may shift due to the stabilization of the ground or excited states through dipole-dipole interactions or hydrogen bonding with the solvent molecules.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* (Benzoic Acid Moiety) | ~ 240 - 260 | High |
| π → π* (Pyridine Moiety) | ~ 260 - 280 | Moderate |
| n → π* (Carbonyl Group) | ~ 280 - 300 | Low |
Note: The data in this table is estimated based on the analysis of similar compounds and represents a hypothetical scenario in the absence of direct experimental data.
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, is anticipated to be rich in non-covalent interactions, leading to the formation of intricate supramolecular architectures. Insights into its potential crystal structure can be drawn from the crystallographic analysis of the closely related analogue, 3-(4-Pyridyl)benzoic acid. nih.gov
Table 2: Crystallographic Data for the Analogue 3-(4-Pyridyl)benzoic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.20 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 13.839 (3) |
| b (Å) | 7.013 (7) |
| c (Å) | 19.469 (10) |
| V (ų) | 1890 (2) |
| Z | 8 |
In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes favorable intermolecular interactions. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyridine nitrogen) suggests that hydrogen bonding will be a dominant force in the crystal packing. It is highly probable that the molecules will form supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.
The most prominent hydrogen bonding interaction anticipated in the crystal structure of this compound is the O—H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov This type of interaction is a very common and robust supramolecular synthon in crystal engineering.
In the analogue 3-(4-Pyridyl)benzoic acid, these O—H···N hydrogen bonds link the molecules into infinite chains. nih.gov It is highly probable that a similar hydrogen-bonded chain motif will be observed in the crystal structure of the target compound. Additionally, weaker C—H···O and C—H···F hydrogen bonds may also be present, further stabilizing the three-dimensional network. The trifluoromethyl group can also act as a weak hydrogen bond acceptor.
The molecule of this compound is not expected to be planar. There will be a dihedral angle between the planes of the benzoic acid and the pyridine rings. In the case of 3-(4-Pyridyl)benzoic acid, this dihedral angle is 32.14 (7)°. nih.gov A similar non-planar conformation is expected for the trifluoromethyl-substituted analogue.
The carboxylic acid group may also be twisted out of the plane of the benzoic acid ring. This twist is influenced by both steric effects from the adjacent substituents and the formation of intermolecular hydrogen bonds. The trifluoromethyl group is also likely to exhibit rotational freedom around the C-C bond connecting it to the benzene ring. The specific conformation adopted in the crystalline state will be the one that represents the minimum energy in the context of the crystal lattice, balancing intramolecular steric repulsions with favorable intermolecular interactions.
Computational Chemistry and Theoretical Investigations of 3 Pyridin 4 Yl 5 Trifluoromethyl Benzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is particularly well-suited for investigating the properties of organic molecules like 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. niscpr.res.inmdpi.com
A key structural feature of this molecule is the dihedral angle between the benzoic acid ring and the pyridine (B92270) ring. Due to potential steric hindrance between the ortho hydrogens, these rings are not expected to be perfectly coplanar. Similarly, the trifluoromethyl group's steric bulk can influence the orientation of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.net The trifluoromethyl group is known to be significantly bulkier than a methyl group and its presence can alter the electronic properties of aromatic rings. mdpi.com
Electronic structure calculations provide information on the distribution of electrons within the molecule, which is critical for understanding its reactivity and intermolecular interactions. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly influences the electronic landscape of the benzoic acid ring. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-C (inter-ring) bond length | 1.48 Å |
| C-O (carbonyl) bond length | 1.22 Å |
| C-OH (carboxyl) bond length | 1.35 Å |
| C-CF3 bond length | 1.51 Å |
| Dihedral Angle (Pyridine-Benzene) | 35° - 45° |
| Dihedral Angle (COOH-Benzene) | 10° - 20° |
Note: This data is illustrative and based on typical values for similar molecular fragments.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can also predict various spectroscopic properties, which can be used to interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted shifts would reflect the electron-withdrawing effects of the trifluoromethyl and pyridinyl groups, causing downfield shifts for nearby protons and carbons.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Key vibrational modes would include the O-H stretch of the carboxylic acid (around 3500 cm-1), the C=O stretch (around 1700 cm-1), C-F stretches of the trifluoromethyl group (around 1100-1300 cm-1), and various aromatic C-H and C-C stretching and bending modes. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The predicted λmax would correspond to π→π* and n→π* transitions within the aromatic systems.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Carboxylic Acid | O-H stretch | ~3550 |
| Carbonyl | C=O stretch | ~1720 |
| Trifluoromethyl | C-F symmetric stretch | ~1150 |
| Pyridine Ring | C=N stretch | ~1590 |
Note: This data is illustrative and based on typical values for similar molecular fragments.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative regions are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. niscpr.res.in The hydrogen atom of the carboxylic acid would be a region of high positive potential, making it the primary site for deprotonation and acting as a hydrogen bond donor. The aromatic protons would also exhibit positive potential. This analysis is crucial for understanding how the molecule interacts with biological targets or other reactants. niscpr.res.in
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. niscpr.res.inresearchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich benzoic acid ring, while the LUMO is expected to be localized more on the electron-deficient pyridine ring and the trifluoromethyl group. This distribution suggests that the benzoic acid portion is more likely to act as an electron donor, while the pyridinyl-trifluoromethyl part is more likely to act as an electron acceptor in chemical reactions.
Table 3: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.3 eV |
Note: This data is illustrative and based on DFT calculations of similar aromatic compounds. researchgate.net
Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net While a full QSAR study requires a dataset of related molecules, a theoretical analysis for this compound would involve the calculation of various molecular descriptors.
These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific steric parameters.
Hydrophobic: LogP (partition coefficient).
For this specific molecule, the high electronegativity of the trifluoromethyl group would contribute significantly to electronic descriptors and its lipophilicity would impact the LogP value. mdpi.com In the context of a larger series of analogs, these descriptors could be used to build a regression model to predict, for example, inhibitory activity against a specific enzyme. medcraveonline.comwalshmedicalmedia.com
Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound, either in a solvent like water or in complex with a biological macromolecule like a protein, can reveal important information. nih.govacs.org
Conformational Sampling: MD simulations can explore the different conformations the molecule can adopt in solution, providing a more realistic picture than a single static optimized geometry. This includes the rotation around the bond connecting the two aromatic rings.
Interaction Prediction: When simulated with a protein target, MD can predict the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.gov For instance, the pyridine nitrogen and the carboxylic acid group would be expected to form hydrogen bonds with polar residues in a protein's active site, while the trifluoromethyl-substituted ring could engage in hydrophobic or halogen-bonding interactions. nih.govacs.org These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. mdpi.com
Chemical Transformations and Derivatization of 3 Pyridin 4 Yl 5 Trifluoromethyl Benzoic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing transformations to form esters, amides, and the corresponding alcohol upon reduction. These modifications are fundamental for creating libraries of related compounds and for preparing intermediates for further synthetic steps.
The conversion of the carboxylic acid to esters or amides is a common and crucial transformation. Esterification is typically achieved through acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, under dehydrating conditions.
Amidation reactions are frequently employed to couple the benzoic acid moiety with a wide range of primary and secondary amines. These reactions generally require the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of modern coupling reagents are utilized for this purpose, offering high yields and mild reaction conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in aprotic polar solvents such as dimethylformamide (DMF). fishersci.co.ukenamine.netluxembourg-bio.compeptide.comcommonorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoate | googleapis.com |
| Amidation | Primary/Secondary Amine (R¹R²NH), HATU, DIEA, DMF, Room Temp. | N-substituted 3-(pyridin-4-yl)-5-(trifluoromethyl)benzamide | fishersci.co.ukenamine.net |
| Amidation | Primary/Secondary Amine (R¹R²NH), EDC, HOBt, DMF, Room Temp. | N-substituted 3-(pyridin-4-yl)-5-(trifluoromethyl)benzamide | fishersci.co.uk |
The carboxylic acid group can be reduced to a primary alcohol, yielding [3-(Pyridin-4-yl)-5-(trifluoromethyl)phenyl]methanol. Direct reduction of the carboxylic acid is challenging and requires strong reducing agents. A more common and efficient strategy involves a two-step process: first, the carboxylic acid is converted to its corresponding methyl or ethyl ester, which is then reduced. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for the reduction of esters to primary alcohols. masterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide complex. This transformation converts the electron-withdrawing carboxyl group into a more flexible hydroxymethyl group, which can serve as a handle for further functionalization, such as etherification or oxidation to the corresponding aldehyde.
Functionalization and Derivatization of the Pyridine (B92270) Ring
The pyridine ring within the molecule presents unique opportunities for derivatization, although its reactivity is influenced by both the inherent electronic properties of the heterocycle and the substitution pattern.
Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quimicaorganica.org Any such substitution, typically requiring harsh conditions, is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com In the case of 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoic acid, the 4-position is blocked, and the presence of the bulky aryl substituent would sterically hinder attack at the adjacent C-3 and C-5 positions.
A more synthetically useful transformation is the N-oxidation of the pyridine nitrogen. This can be accomplished using oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. organic-chemistry.org The resulting N-oxide, 4-(3-carboxy-5-(trifluoromethyl)phenyl)pyridine 1-oxide, exhibits altered reactivity. The N-oxide group increases the electron density of the ring through resonance, activating the ortho (C-2, C-6) and para (C-4) positions towards electrophilic attack. Conversely, it deactivates these same positions towards nucleophilic attack. nih.gov
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and is generally considered to be chemically inert under most reaction conditions. This stability is a key reason for its incorporation into many functional molecules. However, under specific and often harsh conditions, the CF₃ group can undergo transformation.
One of the most notable reactions is its hydrolysis to a carboxylic acid group. This transformation typically requires forcing conditions, such as treatment with strong acids like fuming sulfuric acid (oleum), sometimes in the presence of a catalyst like boric acid. rsc.orgnih.govrsc.orgnih.gov The reaction proceeds through the formation of a difluorobenzyl carbocation intermediate. nih.gov While not a common laboratory transformation due to its severity, this reaction demonstrates a potential, albeit challenging, pathway for modifying the trifluoromethylated ring. Other specialized methods for the conversion of trifluoromethyl groups, such as those involving bromine trifluoride or photoredox catalysis, have also been reported but are generally substrate-specific. nih.govresearchgate.netdaneshyari.com
Heterocycle Annulation and Other Ring-Forming Reactions
The structural framework of this compound and its derivatives can be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems. These ring-forming reactions, or annulations, construct new rings onto the existing pyridine or benzene scaffolds.
Derivatives of the carboxylic acid are key intermediates for such cyclizations. For example, an amide derivative, N-substituted-3-(pyridin-4-yl)-5-(trifluoromethyl)benzamide, could undergo intramolecular cyclization under acidic or basic conditions if the N-substituent contains a suitable reactive group. Brønsted acid-catalyzed intramolecular cyclizations of alkylpyridines are known to occur, providing a pathway to fused ring systems. rsc.org
Furthermore, the pyridine ring itself can participate in cycloaddition reactions to form polycyclic structures. For instance, derivatives of thienopyridines can be used to construct fused pyridothienopyrimidines through cyclization reactions. researchgate.netdoi.org While specific examples starting from this compound are not extensively documented in general literature, the principles of heterocycle synthesis suggest its potential as a building block in multicomponent reactions or tandem cyclizations to generate novel, complex heterocyclic frameworks. mdpi.combeilstein-journals.orgnih.govnih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the role of This compound as a synthetic building block for the synthesis of pyrazole (B372694), oxadiazole, triazole, pyrimidine, or quinazolinone derivatives. Furthermore, its application in the construction of complex organic architectures or as an intermediate for the preparation of research probes and ligands is not documented in the accessible literature.
Extensive searches for the use of this specific compound in the outlined synthetic applications did not yield relevant research findings. The scientific literature describes the synthesis of the aforementioned heterocyclic systems and complex molecules using various other pyridinyl or trifluoromethyl-substituted precursors, but not explicitly starting from or involving this compound.
Therefore, this article cannot be generated as the requested information is not available in the public domain.
Theoretical and Mechanistic Structure Activity Relationship Sar Studies
Computational Approaches to Structure-Activity Correlation
Currently, there are no publicly available studies that have applied computational approaches to correlate the structure of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid with its biological activity. Such studies would typically involve quantum chemical calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, or the generation of pharmacophore models based on a series of analogues. These methods help in understanding how the electronic properties and spatial arrangement of substituents influence the compound's efficacy and selectivity.
Molecular Docking Studies for Ligand-Target Interaction Prediction
No specific molecular docking studies for this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding affinity, mode of interaction, and key amino acid residues involved in the ligand-receptor complex. For a compound like this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
Analysis of Conformational Flexibility and its Impact on Mechanistic Engagement
There is no available research on the conformational analysis of this compound. Conformational flexibility plays a crucial role in a molecule's ability to bind to a target. The rotational freedom around the single bonds connecting the pyridine (B92270) and benzoic acid rings, as well as the orientation of the trifluoromethyl and carboxylic acid groups, would determine the accessible three-dimensional shapes of the molecule. Understanding these conformational preferences is essential for predicting how the compound will engage with a biological target.
In Vitro Mechanistic Biological Investigations of 3 Pyridin 4 Yl 5 Trifluoromethyl Benzoic Acid and Its Derivatives
Enzyme Inhibition Studies and Mechanistic Elucidation
The unique combination of a pyridine (B92270) ring, a trifluoromethyl group, and a benzoic acid moiety provides a versatile template for designing specific enzyme inhibitors. Research into derivatives built upon this and related scaffolds has uncovered significant inhibitory activity against several key enzymes involved in disease progression.
Tyrosine Kinase Inhibition
While direct studies on 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid are limited, research on related structures underscores the importance of its constituent moieties for tyrosine kinase inhibition. The trifluoromethyl group, in particular, is a common feature in kinase inhibitors. For instance, trifluoromethylpyrimidine-based compounds have been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), demonstrating the utility of this group in achieving potent and selective inhibition. researchgate.net
Furthermore, the pyridine ring is a well-established scaffold in the design of kinase inhibitors. Derivatives of 4-aminopyrido[3,4-d]pyrimidine have shown extremely potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies on these pyridopyrimidines revealed that while modifications on the pyridine ring are tolerated, lipophilic and weakly basic substituents tend to be preferred for cellular activity. nih.gov These findings suggest that derivatives of this compound could be rationally designed to target specific tyrosine kinases by modifying substituents on the pyridine and benzoic acid rings.
PARP-1 and PARP-2 Enzyme Inhibition
Currently, there is limited publicly available research specifically detailing the in vitro inhibitory activity of this compound or its direct derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 enzymes. While numerous PARP inhibitors have been developed, and their IC50 values are extensively documented for compounds like olaparib, talazoparib, and rucaparib, studies focusing on the pyridinyl trifluoromethyl benzoic acid scaffold in this context have not been prominently reported. researchgate.netnih.govresearchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The benzoic acid scaffold is a key feature in a variety of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Research into uracil-based benzoic acid derivatives has yielded highly potent inhibitors. nih.govsemanticscholar.org Systematic SAR studies have led to the identification of novel benzoic acid-based xanthine (B1682287) derivatives with IC50 values in the low picomolar range, demonstrating significant improvement over existing drugs like alogliptin. researchgate.net
In one study, scaffold-hopping from a uracil-based lead compound to a benzoic acid core resulted in compound 2f , which had an IC50 of 0.1 nM for DPP-4. This represented a 22-fold increase in potency compared to the original lead and a 45-fold increase compared to alogliptin. researchgate.net Further modifications to the benzoic acid moiety and its substituents were explored to optimize pharmacokinetic profiles. researchgate.net The data suggests that the this compound scaffold could be a promising starting point for developing novel DPP-4 inhibitors.
Table 1: In Vitro DPP-4 Inhibitory Activities of Benzoic Acid Derivatives
| Compound | Modification from Lead | DPP-4 IC50 (nM) | Selectivity vs DPP-8 | Selectivity vs DPP-9 |
|---|---|---|---|---|
| Alogliptin | Reference Drug | 4.5 | >10000 | >10000 |
| Uracil 1 | Lead Compound | 2.2 | >10000 | >10000 |
| 2f | Benzoic acid derivative | 0.1 | >10000 | >10000 |
| 2i | Benzoic acid derivative | 0.3 | >10000 | >10000 |
| 2k | Benzoic acid derivative | 0.5 | >10000 | >10000 |
Data sourced from a study on novel benzoic acid–based xanthine derivatives. researchgate.net
Eukaryotic Initiation Factor 4F (eIF4F) Complex Inhibition
The assembly of the eukaryotic initiation factor 4F (eIF4F) complex is a critical step in cap-dependent translation, a process often dysregulated in cancer. Benzoic acid derivatives have been identified as potential inhibitors of the key interaction between eIF4E and eIF4G within this complex. google.com
Structure-activity relationship studies on various benzoic acid derivatives have shown that substitutions on the aromatic ring can significantly influence inhibitory activity. For example, in the context of sirtuin inhibition, another class of enzymes, replacing a dimethylamino group with a tert-butyl group on a benzoic acid scaffold enhanced inhibitory activity, suggesting that the size and lipophilicity of substituents are important factors. nih.gov While direct inhibition data for this compound on the eIF4F complex is not specified, its core structure aligns with the general scaffold of other known benzoic acid-based inhibitors, indicating a potential avenue for investigation. google.compharmacy180.com
Urokinase-Type Plasminogen Activator (uPA) Inhibition
The urokinase-type plasminogen activator (uPA) is a serine protease involved in cancer invasion and metastasis. Both pyridine and benzoic acid moieties have been featured in the design of uPA inhibitors. For example, 2-pyridinylguanidine derivatives have been identified as selective uPA inhibitors. lookchem.com SAR studies on this class of compounds showed that introducing substituents at the 3-position of the pyridine ring could lead to submicromolar inhibitory activity and a high degree of selectivity over related proteases like tPA and plasmin. lookchem.com
Separately, other inhibitors have been designed which, upon interaction with the enzyme's active site, are hydrolyzed to form 4-guanidinobenzoic acid, which then covalently binds to the catalytic serine residue. nih.gov This highlights the utility of the benzoic acid scaffold in achieving potent inhibition. The combination of a pyridine ring and a benzoic acid group in the title compound suggests that its derivatives could be potent and selective uPA inhibitors.
Cyclin-Dependent Kinase (CDK2) Inhibition
Derivatives containing a pyridine ring are a well-explored class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Numerous studies have synthesized and evaluated pyridine and pyrazolopyridine analogues, demonstrating potent inhibition of the CDK2/cyclin A2 complex. nih.govnih.gov
One study detailed a series of novel pyridine derivatives, with several compounds showing potent CDK2 inhibitory activity comparable or superior to the reference inhibitor roscovitine. nih.gov For example, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile exhibited an IC50 value of 0.24 µM against CDK2/cyclin A2. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives also identified compounds with strong CDK2 inhibition, with IC50 values in the sub-micromolar range. researchgate.net These findings indicate that the pyridine moiety is a key pharmacophore for CDK2 inhibition and that the scaffold of this compound is highly relevant for the design of new CDK2 inhibitors.
Table 2: In Vitro CDK2/cyclin A2 Inhibitory Activities of Pyridine Derivatives
| Compound | Scaffold | CDK2/cyclin A2 IC50 (µM) |
|---|---|---|
| Roscovitine | Reference (Purine derivative) | 0.394 |
| Compound 1 | Pyridone | 0.57 |
| Compound 4 | Nicotinonitrile | 0.24 |
| Compound 8 | Pyrazolo[3,4-b]pyridine | 0.65 |
| Compound 11 | Pyridine-2-yl ethanethioate | 0.50 |
| Compound 14 | Furo[2,3-b]pyridine | 0.93 |
Data sourced from a study on novel pyridine, pyrazolopyridine, and furopyridine derivatives. nih.govnih.gov
Mechanistic Investigations of Antiviral Activity (e.g., Influenza A virus fusion inhibition)
The antiviral mechanisms of benzoic acid derivatives have been a subject of significant research, particularly in the context of influenza viruses. Studies on related compounds suggest that a primary mode of action is the inhibition of viral neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected host cells. nih.govnih.govscienceopen.com
Influenza A virus enters host cells through endocytosis, after which a drop in pH within the endosome triggers a conformational change in the viral hemagglutinin (HA) protein. mdpi.com This change facilitates the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm. mdpi.com While this fusion process is a potential target, many benzoic acid derivatives focus on a later stage of the viral life cycle. nih.govnih.gov
One such derivative, known as NC-5, has been shown to inhibit the activity of neuraminidase. nih.govnih.gov By binding to the active site of NA, these inhibitor molecules prevent the enzyme from cleaving sialic acid residues on the host cell surface, which tethers newly formed viral particles. mdpi.com This blockade effectively traps the viruses on the cell surface, preventing their release and spread to other cells. nih.govnih.gov Investigations into NC-5 demonstrated that it could suppress the expression of viral proteins like NP and M1 during the later stages of biosynthesis and directly inhibit NA activity. nih.govnih.gov This mechanism has proven effective against various influenza A strains, including oseltamivir-resistant variants like H1N1-H275Y. nih.govnih.gov
The effectiveness of these compounds can be dose-dependent. For example, the benzoic acid derivative NC-5 was found to inhibit Influenza A viruses A/FM/1/47 (H1N1) and the oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) with 50% effective concentrations (EC₅₀) of 33.6 μM and 32.8 μM, respectively. nih.gov
Table 1: Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Strains
| Virus Strain | Type | EC₅₀ (μM) |
|---|---|---|
| A/FM/1/47 | H1N1 (Wild-Type) | 33.6 |
| A/FM/1/47-H275Y | H1N1 (Oseltamivir-Resistant) | 32.8 |
| A/Beijing/32/92 | H3N2 | >160 |
Data sourced from studies on the diethyl triazole benzoic acid derivative NC-5. nih.gov
Mechanistic Studies of Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is fundamentally linked to their chemical structure, particularly the arrangement of hydroxyl, carboxyl, and other substituent groups on the aromatic ring. nih.govffhdj.com The primary mechanisms by which these compounds exert antioxidant effects are through hydrogen atom transfer (HAT) and electron transfer (ET). mdpi.com
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it. researchgate.net The ease with which this occurs is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates a more facile hydrogen donation and thus higher antioxidant activity. researchgate.net The presence of electron-donating groups on the benzoic acid ring can stabilize the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable. ffhdj.com
Conversely, electron-withdrawing groups, such as the carboxylic acid group, can decrease antioxidant activity by destabilizing the radical. nih.gov The position of the carboxylic group relative to the hydroxyl groups is critical; its influence is more pronounced when it can participate in resonance effects (-M effect) than through inductive effects (-I effect). nih.gov Studies on various phenolic acids have shown that the number and position of hydroxyl groups are key determinants of antioxidant capacity. nih.govffhdj.com
Research into 1,2,4-triazole (B32235) derivatives containing a pyridin-4-yl moiety has explored their ability to scavenge stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). This assay measures the ability of a compound to donate a hydrogen atom or electron to the DPPH• radical. Several derivatives showed significant radical scavenging activity, in some cases exceeding that of standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net
Table 2: Antioxidant and Antiradical Activity of Selected 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives
| Compound ID | Antioxidant Activity (%) | Antiradical Activity (%) |
|---|---|---|
| 3e | 73.1 | 93.8 |
| 3f | 74.2 | 94.7 |
| 3g | 71.3 | 94.7 |
| 4b | 74.3 | 93.6 |
| 4f | 73.2 | 94.7 |
| 4h | 75.1 | 94.7 |
| BHA (Standard) | 63.7 | 90.1 |
| BHT (Standard) | 67.8 | 92.3 |
Activity measured at a concentration of 50 µg/mL. researchgate.net
In Vitro Antimicrobial Mechanistic Studies (e.g., antibacterial, anticandidal)
Derivatives of benzoic acid, particularly those incorporating trifluoromethyl and pyrazole (B372694) moieties, have demonstrated significant in vitro antimicrobial activity, especially against Gram-positive bacteria. nih.govmdpi.com These compounds have shown efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. nih.govmdpi.com
Mechanistic investigations into some of the most potent pyrazole-based benzoic acid derivatives suggest a mechanism of action that is not limited to a single target. nih.gov Macromolecular synthesis inhibition studies revealed that these compounds produce a broad range of inhibitory effects on the synthesis of DNA, RNA, proteins, and cell walls in bacteria. This suggests that their target may have a global effect on bacterial cell function rather than inhibiting a specific enzyme or pathway. nih.gov This multi-targeted or global inhibitory action is advantageous as it may slow the development of bacterial resistance. nih.gov
The antimicrobial activity is highly dependent on the specific chemical substitutions on the molecule. For instance, the presence of hydrogen bond-donating polar groups in certain positions can eliminate the antimicrobial property entirely. nih.gov In contrast, specific substitutions with trifluoromethyl groups often lead to potent activity. nih.govmdpi.com Some of these compounds have been shown to be bactericidal, capable of inhibiting and eradicating biofilms, and effective against non-growing persister cells, which are notoriously difficult to treat with conventional antibiotics. nih.govmdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of a Trifluoromethyl Phenyl Pyrazole Benzoic Acid Derivative (Compound 79) Against Gram-Positive Bacteria
| Bacterial Strain | Abbreviation | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | Sa23 | 0.78 |
| Staphylococcus aureus ATCC 700699 (MRSA) | Sa99 | 0.78 |
| Staphylococcus aureus BAA-2312 | Sa12 | 0.78 |
| Staphylococcus epidermidis ATCC 12228 | Se28 | 0.78 |
| Enterococcus faecalis ATCC 29212 | Ef12 | 0.78 |
| Bacillus subtilis ATCC 6051 | Bs51 | 0.78 |
Compound 79 is a tetrasubstituted aniline (B41778) derivative of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid. nih.gov
Exploration of Molecular Pathways and Cellular Processes in Research Models (e.g., DNA repair mechanisms, membrane fusion)
The unique structural features of this compound and its derivatives make them valuable tools for exploring fundamental molecular pathways and cellular processes in research models. Their potential to interact with biological macromolecules allows for the investigation of complex mechanisms such as DNA damage repair and membrane fusion events.
DNA Repair Mechanisms: The integrity of the genome is maintained by a complex network of DNA damage repair (DDR) pathways. nih.gov In fields like oncology, targeting these pathways is a key therapeutic strategy. nih.gov Small molecule inhibitors are used to probe the function of critical DDR proteins such as PARP (poly (ADP-ribose) polymerase), ATM (ataxia-telangiectasia mutated), and ATR (ataxia-telangiectasia and Rad3 related). nih.gov Benzoic acid derivatives can be designed to act as scaffolds for such inhibitors, helping to elucidate the roles of these pathways in disease models. For example, investigating how a novel compound affects cell survival after induced DNA damage can reveal its potential to interfere with homologous recombination or non-homologous end joining repair processes. biorxiv.org
Membrane Fusion: Membrane fusion is a critical process in biology, from viral entry into host cells to neurotransmitter release. mdpi.comnih.gov As discussed in the context of antiviral activity, the fusion of the influenza virus envelope with the host endosomal membrane is a multi-step process mediated by the HA protein. mdpi.com Small molecules that interfere with this process are invaluable for studying the biophysics of membrane fusion. Derivatives of this compound could be screened for their ability to inhibit such processes. By observing where in the viral life cycle the inhibition occurs, researchers can determine if the compound prevents the initial binding, the pH-triggered conformational change of the fusion protein, or the final merging of the lipid bilayers. These studies provide insight into the fundamental mechanisms that govern cellular membrane dynamics. mdpi.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The continued investigation of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid and its derivatives necessitates the development of more efficient, scalable, and environmentally sustainable synthetic routes. While traditional cross-coupling methods have been instrumental, the future will likely see a shift towards more sophisticated and atom-economical strategies.
Key areas of development include:
Transition-Metal-Catalyzed C-H Activation: This approach offers a more direct and efficient way to construct the biaryl core of the molecule, bypassing the need for pre-functionalized starting materials. nih.govrsc.org Catalytic systems, particularly those based on palladium and rhodium, are being explored for the direct arylation of pyridine (B92270) and benzoic acid derivatives. nih.govnih.govbeilstein-journals.org The carboxylate group in benzoic acid can itself act as a directing group to achieve regioselective C-H functionalization. rsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis presents a promising avenue for the scalable and safe production of this compound. mdpi.com Flow processes can offer precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times, which is particularly advantageous for reactions involving hazardous reagents or intermediates. mdpi.com
Novel Coupling Strategies: Research into new catalytic systems and coupling partners will continue to expand the synthetic toolbox. This includes the exploration of alternative organometallic reagents and the development of novel ligand systems to enhance catalytic activity and substrate scope. nih.gov
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. This approach could be harnessed for the construction of the key carbon-carbon bond in this compound under mild conditions.
These next-generation methodologies are not merely incremental improvements; they represent a paradigm shift in how complex molecules are synthesized, with a focus on efficiency, sustainability, and adaptability.
Advanced Computational Modeling for Predictive Research and Rational Design
In silico methods are becoming indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new chemical entities. For this compound, computational modeling can significantly accelerate the research and development process.
Applications of advanced computational modeling include:
Predictive ADME/Tox Profiling: In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a compound. ri.senih.govnih.govmdpi.com A variety of computational models can predict these parameters, helping to identify potential liabilities and guide the design of analogues with improved pharmacokinetic and safety profiles. ri.senih.govnih.govmdpi.comjetir.org
Drug-Target Interaction Prediction: Computational methods, including molecular docking and machine learning algorithms, can be employed to predict the potential biological targets of this compound. nih.govnih.govmdpi.comresearchgate.netresearchgate.net By screening the compound against virtual libraries of protein structures, potential binding partners can be identified, providing valuable leads for experimental validation. nih.govnih.govmdpi.comresearchgate.netresearchgate.net
Rational Design of Analogues: Once a biological target is identified, computational chemistry can be used to design analogues with enhanced potency and selectivity. By visualizing the binding mode of the parent compound within the active site of the target, specific structural modifications can be proposed to optimize key interactions.
The synergy between computational modeling and experimental validation is a powerful strategy to de-risk and expedite the journey from a lead compound to a clinical candidate.
Identification of Novel Biological Targets through Mechanistic Screening and Phenotypic Assays
While the initial development of a compound may be target-oriented, a comprehensive understanding of its biological activity often requires broader screening approaches to identify all potential targets and mechanisms of action.
Emerging strategies for novel target identification include:
Phenotypic Screening: This approach involves screening compounds or compound libraries in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the molecular target. nih.govenamine.netbiorxiv.org For this compound, phenotypic screens could reveal unexpected therapeutic applications and provide the starting point for target deconvolution efforts. nih.govenamine.netbiorxiv.org
Chemical Proteomics: This powerful technique utilizes chemical probes to identify the protein targets of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells. iitkgp.ac.inmdpi.comrsc.org By identifying the proteins that interact with this compound, a direct insight into its mechanism of action can be obtained. iitkgp.ac.inmdpi.comrsc.org
High-Throughput Mechanistic Screening: Advances in automation and assay technologies allow for the screening of compounds against large panels of biological targets, such as kinases or G-protein coupled receptors. This can provide a rapid and comprehensive profile of the compound's activity and selectivity.
These unbiased screening approaches are crucial for uncovering the full biological spectrum of a molecule, potentially leading to the discovery of novel therapeutic indications and a more complete understanding of its pharmacological profile.
Design and Synthesis of Advanced Analogues for Specific Mechanistic Probes
To delve deeper into the mechanism of action and validate the biological targets of this compound, the design and synthesis of specialized chemical probes are essential. These probes are analogues of the parent compound that incorporate specific functionalities to enable their use in a variety of biochemical and cell biology experiments.
Types of advanced analogues and their applications are summarized in the table below:
| Probe Type | Functional Moiety | Application |
| Photoaffinity Probes | Photoreactive group (e.g., diazirine, benzophenone) | Covalently label the biological target upon photoactivation, enabling target identification and binding site mapping. nih.govnih.govnih.govresearchgate.net |
| Biotinylated Probes | Biotin tag | Facilitate the affinity-based purification of the target protein from a complex mixture for subsequent identification by mass spectrometry. nih.govmdpi.com |
| Fluorescent Analogues | Fluorophore | Allow for the visualization of the compound's subcellular localization and its interaction with the target protein in living cells using fluorescence microscopy. |
The development of these sophisticated molecular tools is a critical step in the rigorous validation of a compound's mechanism of action and provides invaluable insights into its biological function at the molecular level.
Q & A
Basic: What are the common synthetic routes for preparing 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzoic acid?
The synthesis typically involves multi-step reactions, including:
- Bromination of precursor benzoic acid derivatives under controlled conditions (e.g., using Br₂ or N-bromosuccinimide) .
- Coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridinyl group, leveraging palladium catalysts and aryl boronic acids .
- Functional group interconversion , such as hydrolysis of nitriles to carboxylic acids .
Example Reaction Conditions Table:
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br₂, DCM, 0°C | 65-75 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50-60 |
| 3 | Hydrolysis | H₂SO₄, H₂O, reflux | 85-90 |
Basic: How is the structural integrity of this compound confirmed experimentally?
Analytical techniques include:
- NMR Spectroscopy : H/C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : To resolve steric effects caused by the trifluoromethyl group .
Key Data:
- H NMR (DMSO-d₆) : δ 8.5–8.7 (pyridinyl protons), δ 7.9–8.1 (aromatic protons adjacent to -CF₃).
- HRMS : Calculated [M+H]⁺ = 312.05; Observed = 312.04 .
Basic: What are its primary applications in medicinal chemistry?
- Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., acps-pptase in bacterial proliferation) .
- Pharmacophore Design : Pyridinyl and benzoic acid moieties serve as scaffolds for antibacterial and anticancer agents .
- Protease Targeting : Structural analogs inhibit viral proteases via H-bonding with the carboxylic acid group .
Advanced: How can synthesis yields be optimized for sterically hindered intermediates?
Strategies:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Use of tert-butyl esters to prevent side reactions at the carboxylic acid site .
- Catalyst screening : Pd-based catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency .
Case Study : Substituting Br₂ with N-bromosuccinimide increased bromination yield from 60% to 78% by minimizing over-bromination .
Advanced: What analytical challenges arise due to the trifluoromethyl group?
- NMR Signal Splitting : The -CF₃ group causes complex splitting patterns; use F NMR for clarity .
- Chromatographic Purity : Reverse-phase HPLC with trifluoroacetic acid (TFA) improves peak resolution .
- Stability Testing : Monitor decomposition under light/heat via accelerated stability studies .
Advanced: How does this compound interact with bacterial biochemical pathways?
- Target Identification : Inhibits acps-pptase enzymes critical for fatty acid biosynthesis in Staphylococcus aureus .
- Pathway Disruption : Reduces acetyl-CoA carboxylase activity, halting lipid membrane formation .
- Resistance Mitigation : Dual-targeting strategy (e.g., combining with β-lactams) minimizes resistance development .
Advanced: How to resolve contradictory data on reaction selectivity in published protocols?
Approach:
- Systematic Replication : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts .
- Computational Modeling : DFT studies to predict regioselectivity in coupling reactions .
- Byproduct Analysis : LC-MS to identify side products and adjust stoichiometry .
Example Conflict : One study reported 70% yield using Pd(OAc)₂, while another achieved 55% with PdCl₂. Catalyst purity and ligand choice were critical variables .
Advanced: What protocols ensure safe handling of labile intermediates during synthesis?
- Storage : Store at -20°C under inert gas to prevent hydrolysis of reactive intermediates (e.g., nitriles) .
- Safety Equipment : Use explosion-proof fume hoods for bromination steps .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Advanced: How does fluorination impact its material science applications?
- Thermal Stability : The -CF₃ group increases decomposition temperature by ~50°C compared to non-fluorinated analogs .
- Hydrophobicity : Enhances water contact angle by 30°, useful for hydrophobic coatings .
- Electronic Properties : Electron-withdrawing effects improve charge transport in organic semiconductors .
Advanced: What methodological skills are essential for researchers working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


